![molecular formula C18H23N3O2S B2565573 Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate CAS No. 688355-12-6](/img/structure/B2565573.png)
Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives like “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” often involves various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Chemical Reactions Analysis
Quinazoline derivatives have been the subject of many chemical reaction studies. The most popular approaches for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
Quinazolinone derivatives have been tested for their antibacterial activities . Given the structural similarity, “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” could potentially be used as an antibacterial agent.
Antifungal Agent
Some quinazolinone derivatives have shown antifungal properties . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might also exhibit antifungal activities.
Anticancer Agent
Quinazolinone derivatives have been found to exhibit anticancer activities . Therefore, “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” could potentially be used in cancer treatment.
Analgesic
Quinazolinones are essentially used as analgesics . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications in pain management.
Anti-inflammatory
Quinazolinones have been used as anti-inflammatory agents . This implies that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” could be used to treat inflammation.
Anticonvulsant
Quinazolinones have been used as anticonvulsants . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications in the treatment of seizures.
Antioxidant
Quinazolinones have been evaluated for their antioxidant properties . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications as an antioxidant.
Material Science
Quinazolinones have broad applications in the material fields . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate” might have potential applications in material science.
Zukünftige Richtungen
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine continue to be explored . This suggests that “Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate”, as a quinazoline derivative, may also have potential for future research and applications.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16(22)12-24-18-20-15-11-7-6-10-14(15)17(21-18)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFDJHUPGJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

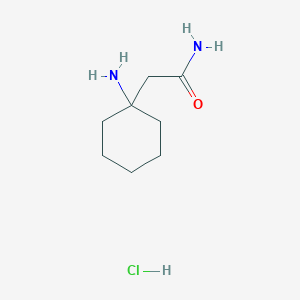
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2565493.png)
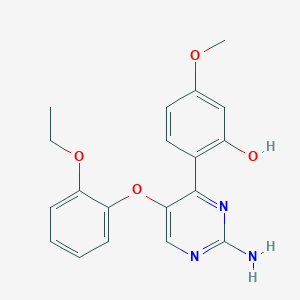
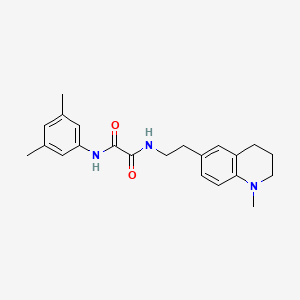
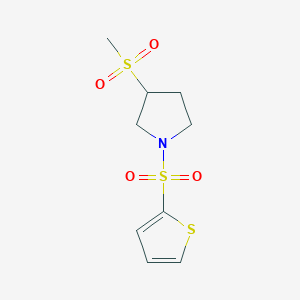
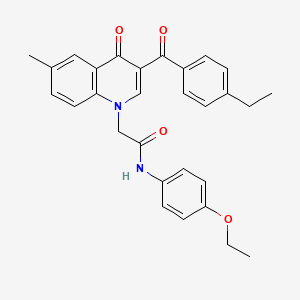
![4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2565503.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2565505.png)



![3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2565510.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2565512.png)